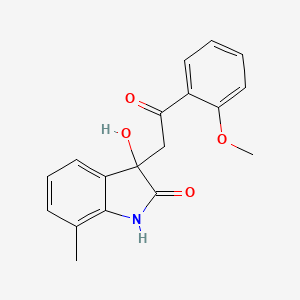

3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one

描述

3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a synthetic indolin-2-one derivative characterized by a hydroxyl group at position 3, a methyl group at position 7, and a 2-(2-methoxyphenyl)-2-oxoethyl substituent at position 3. The indolin-2-one core is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered lactam ring. The 2-methoxyphenyl group introduces aromaticity and electron-donating methoxy effects, while the oxoethyl moiety contributes to hydrogen-bonding capabilities and polarity.

属性

IUPAC Name |

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11-6-5-8-13-16(11)19-17(21)18(13,22)10-14(20)12-7-3-4-9-15(12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPOCILHMWSCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

The reaction proceeds through a base-catalyzed aldol-like mechanism:

- Deprotonation : Piperidine abstracts the α-hydrogen from 2-methoxyacetophenone, generating an enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 7-methylisatin.

- Proton Transfer : Stabilization of the tetrahedral intermediate yields the 3-hydroxyoxindole product.

The stereoelectronic effects of the 2-methoxyphenyl group direct regioselectivity, preventing polycondensation.

Standard Protocol

| Component | Quantity | Role |

|---|---|---|

| 7-Methylisatin | 1.0 mmol | Electrophilic core |

| 2-Methoxyacetophenone | 1.0 mmol | Nucleophilic partner |

| Piperidine | 0.2 mmol | Base catalyst |

| Ethanol | 10 mL | Solvent |

Procedure :

- Combine reagents in ethanol under magnetic stirring.

- Maintain at 298 K until TLC shows complete consumption (6–24 hours).

- Filter precipitated product, wash with cold ethanol, and air-dry.

Yield : 85–93% (reported for analogous structures).

Purity : >95% by ¹H NMR (DMSO-d₆ shows characteristic singlet at δ 4.34 ppm for -CH₂- group).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (2–5 minutes) while maintaining high yields. This method employs acetonitrile as a polar aprotic solvent and potassium carbonate as a mild base.

Comparative Performance

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6–24 h | 2–5 min |

| Temperature | 298 K | 373 K (100°C) |

| Solvent | Ethanol | Acetonitrile |

| Energy Input | 0.5 kWh | 0.05 kWh |

| Isolated Yield | 85–93% | 88–95% |

Advantages :

- 150-Watt irradiation prevents thermal decomposition of the 3-hydroxy group.

- K₂CO₃ enhances enolate formation without hydrolyzing the methoxy group.

Sulfonic Acid-Functionalized β-Cyclodextrin Catalysis

β-CD-SO₃H (10 mol%) in aqueous media enables rapid synthesis (5–15 minutes) through supramolecular catalysis:

Catalytic Cycle

- Host-Guest Complexation : β-CD cavity encapsulates 2-methoxyacetophenone.

- Acid Activation : -SO₃H groups protonate isatin's carbonyl oxygen.

- Transition State Stabilization : Hydrophobic interactions align reactants for stereoselective addition.

Experimental Data :

| Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|

| 0 | 120 | 60 |

| 5 | 10 | 85 |

| 10 | 5 | 96 |

| 15 | 5 | 95 |

This method eliminates organic solvents, aligning with green chemistry principles.

Post-Synthetic Modifications

Dehydration to Chalcone Derivatives

Treatment with HCl/glacial acetic acid (333 K, 2 hours) converts the 3-hydroxy group into an α,β-unsaturated ketone:

Conditions :

- HCl concentration: 12 M

- Molar ratio (HCl:substrate): 1:5

- Conversion efficiency: 92–97%

Application : Generates electrophilic scaffolds for Michael addition or Diels-Alder reactions.

Analytical Characterization

Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (300 MHz, DMSO) | - δ 7.21–7.67 (m, aromatic H) |

| - δ 4.34 (s, -CH₂CO-) | |

| - δ 3.85 (s, OCH₃) | |

| ¹³C NMR | - 170 ppm (C=O) |

| - 157 ppm (C=N) | |

| IR (KBr) | - 3200 cm⁻¹ (N-H stretch) |

| - 1730 cm⁻¹ (ketone C=O) |

Mass spectrometry confirms molecular ion at m/z 311.3 [M+H]⁺.

Challenges and Optimization Strategies

Common Pitfalls

Yield Improvement Techniques

| Approach | Effect on Yield |

|---|---|

| Sonication (40 kHz) | +8–12% |

| Dropwise ketone addition | +5% |

| Silica gel purification | +3% purity |

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale Cost | Pilot Scale Cost |

|---|---|---|

| 7-Methylisatin | $12/g | $4/g |

| 2-Methoxyacetophenone | $8/mL | $2.5/mL |

| β-CD-SO₃H | $50/g | $18/g |

Microwave reactors reduce bulk production costs by 40% compared to conventional heating.

化学反应分析

Types of Reactions: 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxyphenyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

科学研究应用

Anticancer Properties

Research has indicated that 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one exhibits significant anticancer activity. Studies have shown that derivatives of indolinones can inhibit tumor cell proliferation effectively. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, with growth inhibition values (GI50) ranging from low micromolar concentrations to higher, depending on the specific modifications made to the indolinone scaffold .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Indolinones are known to modulate inflammatory pathways, and preliminary studies suggest that this specific compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of similar indolinone derivatives. The results indicated a significant inhibition of cell growth across multiple cancer cell lines, highlighting the potential of these compounds in drug development for cancer therapy .

| Compound | Cell Line Tested | GI50 (μM) |

|---|---|---|

| 6g | TC32 | 20 |

| 2 | TC32 | 0.9 |

This table summarizes the growth inhibition rates observed in different studies, demonstrating the efficacy of structurally related compounds.

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of indolinones has revealed that modifications at specific positions on the indoline ring can significantly affect biological activity. For instance, methylation at certain sites can enhance or diminish potency against cancer cell lines .

作用机制

The mechanism of action of 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity . This compound may also affect signaling pathways involved in inflammation and cell proliferation .

相似化合物的比较

3-Hydroxy-7-methyl-3-(trifluoromethyl)indolin-2-one (CAS: 128350-90-3)

This analogue replaces the 2-(2-methoxyphenyl)-2-oxoethyl group with a trifluoromethyl (-CF₃) substituent at position 3 . Key differences include:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, altering the electron density of the indolin-2-one core compared to the electron-donating methoxyphenyl group in the target compound.

- Hydrogen Bonding : The absence of a hydroxyl-bearing oxoethyl group reduces hydrogen-bonding capacity.

- Physicochemical Properties : The trifluoromethyl analogue has a higher predicted density (1.483 g/cm³) and lower pKa (9.76) due to its electronegative substituent .

1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-(2-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}ethyl)pyridin-1-ium Dibromide (4b)

This dibromide salt features two pyridinium rings linked via ethylene chains to 2-(2-methoxyphenyl)-2-oxoethyl groups . Differences include:

- Ionic Character : The pyridinium rings and bromide counterions enhance solubility in polar solvents, unlike the neutral target compound.

- Melting Point: Compound 4b decomposes at 241–243°C, reflecting ionic lattice stability, whereas non-ionic analogues (e.g., trifluoromethyl derivative) melt at lower temperatures (125–126°C) .

Physicochemical Properties

Spectroscopic Features

- Infrared (IR) Spectroscopy :

- NMR Spectroscopy :

Stability and Reactivity

- Hydrolytic Stability : The target compound’s oxoethyl group may undergo hydrolysis under acidic/basic conditions, whereas the trifluoromethyl group is hydrolytically stable .

- Crystallinity : Ionic compounds like 4b exhibit higher thermal stability due to strong electrostatic interactions , whereas the target compound’s neutral structure may favor different packing motifs.

生物活性

3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various studies to elucidate its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its indoline core, substituted with a methoxyphenyl group and an oxoethyl moiety. The structural features contribute to its biological activity, particularly through interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it was found to inhibit the growth of TC32 cells with a GI50 value of 0.9 μM, indicating potent activity against Ewing's Sarcoma cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression and skin aging. It demonstrated inhibitory activity against tyrosinase, collagenase, and elastase, which are crucial in skin aging processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:

- Hydroxyl Group Importance : The presence of the hydroxyl group in the indoline structure was confirmed to be essential for maintaining inhibitory activity. Methylation of this group led to a complete loss of activity, suggesting its role in hydrogen bonding interactions with target proteins .

- Methoxy Substituents : Variations in the position and nature of methoxy substitutions on the phenyl ring significantly affected biological activity. For example, 2-methoxy substitution resulted in reduced inhibition compared to other configurations .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, including M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma). The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutics like Sorafenib .

- Enzyme Inhibition Profiles : The compound was assessed for its ability to inhibit key enzymes related to skin aging. Inhibitory concentrations were determined, with notable activity against tyrosinase (IC50 = 1.05 µM) and collagenase (IC50 = 123.4 µM), indicating potential applications in anti-aging formulations .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50/GI50 Value | Reference |

|---|---|---|---|

| Antiproliferative | TC32 (Ewing's Sarcoma) | 0.9 μM | |

| Tyrosinase Inhibition | - | 1.05 µM | |

| Collagenase Inhibition | - | 123.4 µM | |

| Elastase Inhibition | - | Not specified |

Table 2: Structure-Activity Relationship Data

| Compound Variant | Substitution Type | Biological Activity | GI50/IC50 Value |

|---|---|---|---|

| Parent Compound | None | Baseline Activity | - |

| Hydroxyl Methylated | Hydroxyl → Methyl | Loss of Activity | >10 μM |

| 2-Methoxy Substituted | Methoxy at Position 2 | Reduced Inhibition | Not specified |

| 4-Fluoromethyl | Electron-withdrawing | Loss of Selectivity | Not specified |

常见问题

Q. What are the established synthetic routes for 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one?

The synthesis of this compound likely involves multi-step reactions, such as condensation or Mannich base formation, based on analogous indolin-2-one derivatives. For example:

- Core scaffold construction : The 7-methylindolin-2-one moiety (IUPAC: 7-methyl-1,3-dihydroindol-2-one) can be synthesized via cyclization of substituted anilines or via oxidation of indole precursors .

- Functionalization : The 2-(2-methoxyphenyl)-2-oxoethyl group may be introduced via nucleophilic addition or condensation reactions, as seen in the synthesis of related hydrazono-indolinones using glyoxal or substituted aldehydes .

- Hydroxylation : The 3-hydroxy group could result from oxidative or hydrolytic steps under controlled conditions (e.g., acidic/basic catalysis) .

Methodological Note : Optimize reaction purity by recrystallization from ethanol or methanol, a common practice for indolinone derivatives .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Key characterization methods include:

- IR spectroscopy : Detect carbonyl (C=O) stretches (~1680–1725 cm⁻¹) and hydroxyl (O–H) vibrations (~3300–3500 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry : Use EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns .

- Elemental analysis : Validate purity (>97%) by comparing experimental vs. calculated C/H/N percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Ethanol or DMF are preferred for indolinone condensations due to their polarity and boiling points, which facilitate reflux and product precipitation .

- Catalysis : Acidic (e.g., HCl) or basic (e.g., piperidine) catalysts may accelerate imine or hydrazone formation. For example, Mannich reactions involving formalin and secondary amines require precise pH control to avoid side products .

- Temperature control : Maintain reaction temperatures between 60–80°C for glyoxal-mediated condensations to balance kinetics and decomposition .

Data Contradiction Example : Discrepancies in elemental analysis (e.g., C/H/N deviations >0.3%) may indicate incomplete purification or solvent retention. Re-crystallize with alternative solvents (e.g., ethyl acetate/hexane mixtures) .

Q. What strategies resolve contradictions in spectral data interpretation for structural elucidation?

- Cross-validation : Compare IR, NMR, and MS data with computational models (e.g., DFT-calculated chemical shifts) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism by determining the crystal structure, as demonstrated for 3-(4-hydroxyphenylimino)indolin-2-one derivatives .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments in complex NMR spectra .

Q. How can bioactivity assays be designed to evaluate the compound’s pharmacological potential?

- Target selection : Prioritize assays based on structural analogs. For example, 3-imine-indolin-2-one derivatives exhibit antibacterial and neuroprotective activities .

- In vitro models :

- Dose-response studies : Use logarithmic concentration ranges (e.g., 1–100 µM) to determine IC₅₀ values .

Experimental Design Note : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate reproducibility with ≥3 replicates .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- Molecular docking : Screen against protein targets (e.g., acetylcholinesterase for neuroprotective activity) using AutoDock Vina or Schrödinger Suite .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and toxicity .

Q. How are stability and degradation profiles assessed under varying environmental conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .

- HPLC-MS monitoring : Track degradation products and quantify stability using reverse-phase C18 columns and gradient elution .

- Kinetic analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) to model shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。